Cucurbitacin S

Description

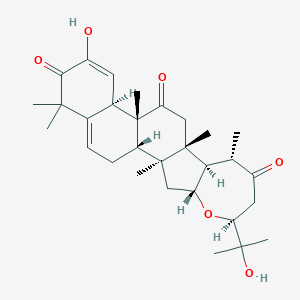

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4R,6S,9S,10R,11R,14R,15R)-17-hydroxy-6-(2-hydroxypropan-2-yl)-2,9,11,14,19,19-hexamethyl-5-oxapentacyclo[12.8.0.02,11.04,10.015,20]docosa-16,20-diene-8,13,18-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O6/c1-15-18(31)12-23(27(4,5)35)36-20-13-28(6)21-10-9-16-17(11-19(32)25(34)26(16,2)3)30(21,8)22(33)14-29(28,7)24(15)20/h9,11,15,17,20-21,23-24,32,35H,10,12-14H2,1-8H3/t15-,17-,20-,21+,23+,24+,28+,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYLRWSUZLFUTO-PQNVQGKDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3(C2(CC(=O)C4(C3CC=C5C4C=C(C(=O)C5(C)C)O)C)C)C)OC(CC1=O)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@@H](C[C@@]3([C@@]2(CC(=O)[C@@]4([C@H]3CC=C5[C@H]4C=C(C(=O)C5(C)C)O)C)C)C)O[C@@H](CC1=O)C(C)(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80975565 |

Source

|

| Record name | 2,25-Dihydroxy-9,10,14-trimethyl-16,24-epoxy-4,9-cyclo-9,10-secocholesta-2,5-diene-1,11,22-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60137-06-6 |

Source

|

| Record name | Cucurbitacin S | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60137-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cucurbitacins | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060137066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,25-Dihydroxy-9,10,14-trimethyl-16,24-epoxy-4,9-cyclo-9,10-secocholesta-2,5-diene-1,11,22-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80975565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Unveiling Cucurbitacin S: A Technical Guide to Its Natural Origins and Isolation

For Researchers, Scientists, and Drug Development Professionals

Cucurbitacin S, a member of the highly oxygenated tetracyclic triterpenoid family of cucurbitacins, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the natural sources of Cucurbitacin S, detailed methodologies for its isolation, and an exploration of the signaling pathways influenced by the broader cucurbitacin class.

Natural Sources and Distribution

Cucurbitacin S is a specialized plant metabolite primarily found in the roots of Bryonia dioica, a perennial vine belonging to the Cucurbitaceae family.[1][2] While the Cucurbitaceae family, which includes common plants like cucumbers, melons, and pumpkins, is the principal source of various cucurbitacins, Bryonia dioica is the most cited natural source for Cucurbitacin S specifically.[1] The concentration of cucurbitacins is known to vary between different plant tissues, with the highest levels typically found in the roots and fruits of mature plants.[3]

Isolation and Purification of Cucurbitacin S

The isolation of Cucurbitacin S from its natural source is a multi-step process involving extraction and chromatographic purification. While a specific, detailed protocol for Cucurbitacin S is not extensively documented in publicly available literature, a general and effective methodology for isolating cucurbitacins from plant material can be adapted.

Experimental Protocol: General Isolation of Cucurbitacins

This protocol outlines a standard procedure for the extraction and purification of cucurbitacins from plant material, which can be optimized for the specific isolation of Cucurbitacin S from Bryonia dioica roots.

1. Extraction:

-

Air-dry the fresh roots of Bryonia dioica at room temperature.

-

Grind the dried roots into a fine powder.

-

Macerate the powdered root material in methanol or ethanol at room temperature with continuous agitation for 24-48 hours. This process is typically repeated multiple times to ensure exhaustive extraction.

-

Filter the combined methanolic or ethanolic extracts to remove solid plant material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude extract.

2. Solvent Partitioning:

-

Suspend the crude extract in water and perform a liquid-liquid extraction with a series of organic solvents of increasing polarity.

-

Initially, partition with a non-polar solvent such as hexane to remove lipids and other non-polar compounds.

-

Subsequently, extract the aqueous phase with a moderately polar solvent like chloroform or ethyl acetate. The cucurbitacins will preferentially partition into this organic phase.

-

Collect the chloroform or ethyl acetate fraction and dry it over anhydrous sodium sulfate.

-

Evaporate the solvent to yield a partially purified cucurbitacin-rich fraction.

3. Chromatographic Purification:

-

Column Chromatography:

-

Subject the cucurbitacin-rich fraction to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a less polar mixture (e.g., chloroform) and gradually increasing the polarity by adding methanol or acetone.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing Cucurbitacin S.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification, subject the fractions containing Cucurbitacin S to preparative HPLC.

-

A reverse-phase C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.[4][5]

-

Monitor the elution profile using a UV detector, as cucurbitacins typically exhibit absorbance around 230 nm.[3]

-

Collect the peak corresponding to Cucurbitacin S and confirm its purity using analytical HPLC and spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quantitative Data

| Plant Part | Cucurbitacin B Concentration (mg/100g) |

| Juice | 2.81 ± 0.26 |

| Peel | 3.37 ± 0.31 |

| Pulp | 2.39 ± 0.21 |

Table 1: Quantitative analysis of Cucurbitacin B in different parts of bottle gourd (Lagenaria siceraria).[6]

Researchers aiming to quantify Cucurbitacin S would need to develop and validate an analytical method, likely using HPLC or LC-MS, with an isolated and purified standard of the compound.

Signaling Pathways Modulated by Cucurbitacins

While specific studies on the signaling pathways modulated by Cucurbitacin S are limited, extensive research on other cucurbitacins, such as B, D, E, and I, has revealed their significant impact on various intracellular signaling cascades, particularly in the context of cancer.[7][8][9][10][11] It is plausible that Cucurbitacin S shares some of these mechanisms of action.

Cucurbitacins are well-documented inhibitors of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway.[7][10] This pathway is crucial for cell proliferation, differentiation, and survival, and its aberrant activation is a hallmark of many cancers. Cucurbitacins can inhibit the phosphorylation of both JAKs and STATs, thereby blocking the downstream signaling cascade.[10]

Furthermore, cucurbitacins have been shown to influence other critical signaling pathways, including:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: Involved in cell proliferation, differentiation, and apoptosis.[7]

-

PI3K/Akt/mTOR Pathway: A central regulator of cell growth, survival, and metabolism.[11]

-

Wnt/β-catenin Pathway: Plays a key role in embryonic development and tissue homeostasis, and its dysregulation is implicated in cancer.[11]

The multifaceted inhibitory effects of cucurbitacins on these interconnected signaling pathways underscore their potential as multi-targeted therapeutic agents.

Visualizations

To further elucidate the processes and pathways discussed, the following diagrams have been generated using Graphviz.

Conclusion

Cucurbitacin S, primarily sourced from the roots of Bryonia dioica, represents a promising natural compound for further investigation. While detailed, specific data on its isolation yield and molecular mechanisms are still emerging, established protocols for the broader cucurbitacin family provide a solid foundation for its purification and study. The known inhibitory effects of cucurbitacins on critical oncogenic signaling pathways highlight the therapeutic potential that warrants deeper exploration for Cucurbitacin S and its derivatives in the fields of drug discovery and development. Further research is essential to fully elucidate the specific biological activities and therapeutic applications of this intriguing natural product.

References

- 1. plantarchives.org [plantarchives.org]

- 2. phcogrev.com [phcogrev.com]

- 3. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Novel detection method to rapidly quantify toxic cucurbitacin in Lagenaria siceraria (bottle gourd) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. phcogrev.com [phcogrev.com]

- 9. mdpi.com [mdpi.com]

- 10. Cucurbitacins – A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Uncharted Path: A Technical Guide to the Biosynthesis of Cucurbitacin S

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the biosynthesis of Cucurbitacin S, a complex tetracyclic triterpenoid with significant biological activities. While the complete pathway remains to be fully elucidated, this document synthesizes current knowledge on general cucurbitacin biosynthesis to propose a putative pathway for Cucurbitacin S. It also provides detailed experimental protocols and quantitative data from related cucurbitacins that can be adapted for future research in this area.

Introduction to Cucurbitacin S

Cucurbitacins are a class of bitter-tasting, highly oxidized tetracyclic triterpenoids predominantly found in the plant family Cucurbitaceae.[1] These compounds serve as a natural defense mechanism against herbivores and exhibit a wide range of pharmacological properties, including anti-inflammatory, and anti-tumor activities.[1]

Cucurbitacin S is a unique member of this family, characterized by an extra ring formed between C-16 and C-24 of the cucurbitane skeleton.[2] This structural feature distinguishes it from more commonly studied cucurbitacins like B, C, and E, and suggests a unique biosynthetic route. Understanding its formation is crucial for potential biotechnological production and the development of novel therapeutic agents.

The Core Biosynthetic Pathway: A Proposed Route to Cucurbitacin S

The biosynthesis of all cucurbitacins begins with the cyclization of 2,3-oxidosqualene.[3][4] The subsequent pathway to Cucurbitacin S is hypothesized based on its chemical structure and the known enzymatic reactions in the biosynthesis of other cucurbitacins. The core of cucurbitacin biosynthesis is conserved among Cucurbitaceae crops.[5]

The initial steps of the pathway, leading to the common precursor cucurbitadienol, are well-established. From there, a series of largely uncharacterized, yet proposed, enzymatic modifications are required to synthesize Cucurbitacin S.

From Mevalonate to Cucurbitadienol

The biosynthesis of the cucurbitane backbone starts from the mevalonate (MVA) pathway, which produces the isoprene units that are the building blocks of all terpenoids.[4]

// Node styles acetyl_coa [label="Acetyl-CoA", fillcolor="#F1F3F4", fontcolor="#202124"]; mva [label="Mevalonate (MVA)", fillcolor="#F1F3F4", fontcolor="#202124"]; ipp_dmapp [label="IPP & DMAPP", fillcolor="#F1F3F4", fontcolor="#202124"]; fpp [label="Farnesyl Pyrophosphate (FPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; squalene [label="Squalene", fillcolor="#F1F3F4", fontcolor="#202124"]; oxidosqualene [label="2,3-Oxidosqualene", fillcolor="#F1F3F4", fontcolor="#202124"]; cucurbitadienol [label="Cucurbitadienol", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges acetyl_coa -> mva [label="Multiple Steps"]; mva -> ipp_dmapp [label="Multiple Steps"]; ipp_dmapp -> fpp [label="FPS"]; fpp -> squalene [label="SQS"]; squalene -> oxidosqualene [label="SQE"]; oxidosqualene -> cucurbitadienol [label="OSC (Bi)", color="#EA4335", fontcolor="#EA4335"]; } dot Caption: Initial steps of cucurbitacin biosynthesis.

The key enzyme in the formation of the cucurbitane skeleton is Oxidosqualene Cyclase (OSC) , also known as cucurbitadienol synthase or Bi (Bitterness).[6] This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form cucurbitadienol, the common precursor for all cucurbitacins.[3][6]

Hypothetical Pathway from Cucurbitadienol to Cucurbitacin S

Following the formation of cucurbitadienol, a series of modifications, primarily hydroxylations and acylations, are catalyzed by Cytochrome P450 monooxygenases (CYPs) and Acyltransferases (ACTs) to produce the vast diversity of cucurbitacins.[4][5] The specific enzymes involved in the biosynthesis of Cucurbitacin S have not been experimentally identified. However, based on the structure of Cucurbitacin S, a putative pathway can be proposed:

// Node styles cucurbitadienol [label="Cucurbitadienol", fillcolor="#FBBC05", fontcolor="#202124"]; intermediate1 [label="Hydroxylated Intermediates", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate2 [label="Oxidized Intermediates", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate3 [label="C-16, C-24 Dihydroxy Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; cucurbitacin_s [label="Cucurbitacin S", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges cucurbitadienol -> intermediate1 [label="CYP450s (Hydroxylation at various positions)", color="#4285F4", fontcolor="#4285F4"]; intermediate1 -> intermediate2 [label="CYP450s (Oxidation of hydroxyls to ketones)", color="#4285F4", fontcolor="#4285F4"]; intermediate2 -> intermediate3 [label="CYP450s (Hydroxylation at C-16 and C-24)", color="#4285F4", fontcolor="#4285F4"]; intermediate3 -> cucurbitacin_s [label="Unknown Cyclase/Oxidoreductase (Intramolecular cyclization)", color="#EA4335", fontcolor="#EA4335"]; } dot Caption: Proposed biosynthetic pathway for Cucurbitacin S.

The key and currently unknown step in the biosynthesis of Cucurbitacin S is the intramolecular cyclization between C-16 and C-24 to form the characteristic extra ring. This reaction is likely catalyzed by a specialized cyclase or an oxidoreductase that has not yet been identified.

Key Enzymes and Genes

While the specific genes for Cucurbitacin S biosynthesis are unknown, research on other cucurbitacins has identified key gene families that are essential for their production.

| Enzyme Family | Gene Abbreviation (Example) | Function in Cucurbitacin Biosynthesis | Reference |

| Oxidosqualene Cyclase | Bi | Cyclization of 2,3-oxidosqualene to cucurbitadienol. | [6] |

| Cytochrome P450 | CYP (various) | Hydroxylation and oxidation at multiple positions on the cucurbitane skeleton. | [3][4] |

| Acyltransferase | ACT | Acetylation of hydroxyl groups, a common modification in many cucurbitacins. | [3][5] |

| UDP-glucosyltransferase | UGT | Glucosylation of cucurbitacins, which can alter their solubility and bioactivity. | [3] |

Quantitative Data

Currently, there is no specific quantitative data available for the biosynthesis of Cucurbitacin S. However, studies on other cucurbitacins provide a framework for the types of quantitative analyses that are crucial for understanding and engineering these pathways.

Table 1: Representative Quantitative Data for Cucurbitacin Biosynthesis

| Parameter | Cucurbitacin | Value | Plant/System | Reference |

| Gene Expression | ||||

| CsBi relative expression | Cucurbitacin C | ~8-fold increase with CpCUCbH1 overexpression | Cucumis sativus cotyledons | [7] |

| Metabolite Concentration | ||||

| Cucurbitacin C content | Cucurbitacin C | 30-60 µg/g fresh weight | Cucumis sativus cotyledons | [8] |

| Enzyme Kinetics | ||||

| (Data not available for specific cucurbitacin biosynthetic enzymes) |

Experimental Protocols

The following protocols are adapted from studies on other cucurbitacins and provide a methodological foundation for investigating the biosynthesis of Cucurbitacin S.

Protocol for Gene Identification and Cloning

This protocol describes a general workflow for identifying and cloning candidate genes involved in Cucurbitacin S biosynthesis.

// Node styles rna_seq [label="1. RNA-Seq of Cucurbitacin S-producing vs. non-producing tissue", fillcolor="#F1F3F4", fontcolor="#202124"]; deg_analysis [label="2. Differential Gene Expression (DEG) Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; candidate_selection [label="3. Candidate Gene Selection (CYPs, ACTs, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; pcr [label="4. PCR Amplification of Candidate Genes", fillcolor="#F1F3F4", fontcolor="#202124"]; cloning [label="5. Cloning into Expression Vector", fillcolor="#F1F3F4", fontcolor="#202124"]; sequencing [label="6. Sequence Verification", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges rna_seq -> deg_analysis; deg_analysis -> candidate_selection; candidate_selection -> pcr; pcr -> cloning; cloning -> sequencing; } dot Caption: Workflow for candidate gene identification and cloning.

Methodology:

-

RNA Extraction and Sequencing: Extract total RNA from plant tissues known to produce Cucurbitacin S and from tissues that do not. Perform high-throughput RNA sequencing (RNA-Seq).

-

Bioinformatic Analysis: Assemble the transcriptome and perform differential gene expression analysis to identify genes that are significantly upregulated in the Cucurbitacin S-producing tissue.

-

Candidate Gene Selection: From the list of differentially expressed genes, select candidates from enzyme families known to be involved in triterpenoid biosynthesis, such as CYPs, ACTs, and OSCs.

-

Gene Cloning: Design primers based on the candidate gene sequences and amplify the full-length coding sequences from cDNA using PCR.

-

Vector Construction: Clone the amplified PCR products into an appropriate expression vector (e.g., for yeast or plant expression).

-

Verification: Sequence the constructs to confirm the identity and integrity of the cloned genes.

Protocol for In Vitro Enzyme Assays

This protocol outlines a method for expressing a candidate enzyme and testing its activity with a potential substrate.

Methodology:

-

Heterologous Expression: Transform the expression vector containing the candidate gene into a suitable host, such as Saccharomyces cerevisiae (yeast) or Escherichia coli.

-

Protein Purification: Induce protein expression and purify the recombinant enzyme using affinity chromatography.

-

Enzyme Assay:

-

Prepare a reaction mixture containing the purified enzyme, a potential substrate (e.g., a known cucurbitacin precursor), cofactors (e.g., NADPH for CYPs, Acetyl-CoA for ACTs), and a suitable buffer.

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis: Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of new compounds.

Protocol for Metabolite Analysis

This protocol describes the extraction and analysis of cucurbitacins from plant tissue.

Methodology:

-

Extraction:

-

Homogenize fresh or lyophilized plant tissue in a suitable solvent, such as methanol or ethanol.

-

Sonciate or agitate the mixture to ensure thorough extraction.

-

Centrifuge the mixture and collect the supernatant.

-

-

Sample Preparation:

-

Filter the supernatant through a 0.22 µm filter.

-

If necessary, concentrate the extract under vacuum.

-

-

Chromatographic Analysis:

-

HPLC: Inject the filtered extract onto a C18 reverse-phase HPLC column. Use a gradient elution with acetonitrile and water (often with a small amount of formic acid) to separate the compounds.[9] Detect the cucurbitacins using a UV detector, typically at around 230 nm.[9]

-

LC-MS: For more sensitive and specific detection and identification, couple the HPLC system to a mass spectrometer. This allows for the determination of the molecular weight and fragmentation pattern of the compounds.

-

Regulation of Biosynthesis

The biosynthesis of cucurbitacins is tightly regulated at the transcriptional level. Basic helix-loop-helix (bHLH) transcription factors have been identified as key regulators of cucurbitacin biosynthesis in several cucurbit species.[1] These transcription factors bind to the promoters of the biosynthetic genes and activate their expression in a tissue-specific manner.[1] It is highly probable that the biosynthesis of Cucurbitacin S is also under the control of a similar regulatory network.

Future Outlook

The field of cucurbitacin biosynthesis is rapidly advancing with the advent of next-generation sequencing and sophisticated analytical techniques. The complete elucidation of the Cucurbitacin S biosynthetic pathway will require a combination of genomics, transcriptomics, and metabolomics, coupled with detailed biochemical characterization of the enzymes involved.

Key areas for future research include:

-

Identification of the complete set of genes required for Cucurbitacin S biosynthesis.

-

Biochemical characterization of the enzymes, particularly the putative cyclase responsible for the formation of the unique fifth ring.

-

Elucidation of the regulatory network controlling the tissue-specific production of Cucurbitacin S.

-

Metabolic engineering of microorganisms or plants for the sustainable production of Cucurbitacin S.

This guide provides a comprehensive overview of the current understanding and a roadmap for future research into the fascinating biosynthesis of Cucurbitacin S. The methodologies and proposed pathways presented here serve as a foundation for scientists and researchers to unravel the complexities of this unique natural product and unlock its full potential.

References

- 1. Convergence and divergence of cucurbitacin biosynthesis and regulation in Cucurbitaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Critical enzymes for biosynthesis of cucurbitacin derivatives in watermelon and their biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the biosynthesis, gene mining, and molecular mechanisms of cucurbitacin in Cucurbitaceae crops [maxapress.com]

- 5. maxapress.com [maxapress.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Metabolic engineering of cucurbitacins in Cucurbita pepo hairy roots [frontiersin.org]

- 8. hort [journals.ashs.org]

- 9. phcogrev.com [phcogrev.com]

A Comprehensive Review of Cucurbitacin S: From Phytochemistry to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cucurbitacin S, a member of the highly oxidized tetracyclic triterpenoid family of cucurbitacins, has garnered interest within the scientific community for its potential as an anticancer agent. While less studied than its more common counterparts like Cucurbitacin B, D, and E, emerging research indicates that Cucurbitacin S possesses significant cytotoxic and anti-proliferative activities against various cancer cell lines. This technical guide provides a comprehensive literature review of Cucurbitacin S, summarizing its known biological effects, detailing experimental methodologies for its study, and elucidating its potential mechanisms of action through key signaling pathways. Quantitative data from published studies are presented in a structured format to facilitate comparison and analysis, and signaling pathways are visualized to provide a clear understanding of its molecular interactions.

Introduction

Cucurbitacins are a class of bitter-tasting compounds predominantly found in plants of the Cucurbitaceae family, such as cucumbers, melons, and gourds.[1] These compounds are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and, most notably, anticancer effects.[2] Structurally, cucurbitacins are characterized by a unique tetracyclic cucurbitane skeleton. Cucurbitacin S is distinguished by the presence of an extra ring formed by a formal cyclization between C-16 and C-24.[1] While the anticancer properties of several cucurbitacins have been extensively investigated, Cucurbitacin S remains a relatively under-explored yet promising molecule in the landscape of natural product-based drug discovery.

Physicochemical Properties

Cucurbitacins, including Cucurbitacin S, are generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, and methanol, which is a critical consideration for in vitro experimental design. Their solubility in aqueous solutions is typically low.

Anticancer Activity of Cucurbitacin S

The primary evidence for the anticancer activity of Cucurbitacin S comes from a study that evaluated the cytotoxic effects of eight different cucurbitacins against five human gastric cancer cell lines.

Quantitative Data on Cytotoxicity

In a study by Si et al. (2019), the anti-proliferative activity of Cucurbitacin S was assessed using a CCK8 assay. The results, summarized in the table below, demonstrate the percentage of cell viability after 48 hours of treatment with 10 µM Cucurbitacin S.

| Cell Line | Cancer Type | % Cell Viability (at 10 µM) |

| NCI-N87 | Gastric Cancer | ~50% |

| BGC-823 | Gastric Cancer | ~60% |

| SNU-16 | Gastric Cancer | ~70% |

| SGC-7901 | Gastric Cancer | ~65% |

| MGC-803 | Gastric Cancer | ~55% |

Data is estimated from graphical representations in the cited literature and presented for comparative purposes.

While this study provides valuable initial data, it highlights the need for further research to determine the half-maximal inhibitory concentration (IC50) values of Cucurbitacin S across a broader range of cancer cell lines to fully characterize its potency and selectivity.

Experimental Protocols

The following section details the methodologies employed in the key experiments cited in this review, providing a framework for the replication and expansion of this research.

Cell Culture and Reagents

-

Cell Lines: Human gastric cancer cell lines (NCI-N87, BGC-823, SNU-16, SGC-7901, and MGC-803) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Cucurbitacin S: Cucurbitacin S is dissolved in DMSO to create a stock solution, which is then diluted to the desired concentrations in the cell culture medium for experiments.

Cell Viability Assay (CCK8 Assay)

The Cell Counting Kit-8 (CCK8) assay is a colorimetric assay used to determine the number of viable cells in cell proliferation and cytotoxicity assays.

Figure 1. Workflow for the CCK8 cell viability assay.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of Cucurbitacin S or a vehicle control (DMSO).

-

Incubation: The plates are incubated for 48 hours.

-

Reagent Addition: 10 µL of CCK8 solution is added to each well.

-

Final Incubation: The plates are incubated for an additional 1-4 hours at 37°C.

-

Measurement: The absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage of the control group.

Potential Signaling Pathways and Mechanism of Action

While the specific signaling pathways modulated by Cucurbitacin S have not yet been fully elucidated, the broader family of cucurbitacins is known to exert its anticancer effects through the modulation of several key signaling cascades. It is plausible that Cucurbitacin S shares some of these mechanisms. The primary pathways implicated in the anticancer activity of cucurbitacins include:

-

JAK/STAT Pathway: Many cucurbitacins are potent inhibitors of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, particularly STAT3.[3][4] Constitutive activation of STAT3 is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. Inhibition of this pathway by cucurbitacins can lead to apoptosis and cell cycle arrest.

-

PI3K/Akt/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is another critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer. Some cucurbitacins have been shown to suppress the activation of Akt, a key component of this pathway.[5]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[4] Various cucurbitacins have demonstrated the ability to modulate this pathway, contributing to their anticancer effects.

Figure 2. Potential signaling pathways targeted by Cucurbitacin S.

Future Directions and Conclusion

Cucurbitacin S represents a promising, yet largely untapped, resource in the field of oncology drug development. The preliminary data on its cytotoxic effects in gastric cancer cells are encouraging, but further in-depth research is imperative. Future studies should focus on:

-

Determining IC50 values of Cucurbitacin S against a diverse panel of cancer cell lines to establish its potency and selectivity.

-

Elucidating the specific signaling pathways modulated by Cucurbitacin S through techniques such as Western blotting, reporter assays, and phosphoproteomics.

-

Investigating its effects on apoptosis and the cell cycle using methods like flow cytometry for Annexin V/propidium iodide staining and cell cycle analysis.

-

Conducting in vivo studies in animal models to evaluate the efficacy and safety of Cucurbitacin S as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Cucurbitacins – A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. phcogrev.com [phcogrev.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Cucurbitacin E inhibits cellular proliferation and enhances the chemo-response in gastric cancer by suppressing AKt activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activities of Cucurbitacin S

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitacin S, a member of the cucurbitacin family of tetracyclic triterpenoids, has garnered interest within the scientific community for its potential therapeutic applications. These naturally occurring compounds, found predominantly in plants of the Cucurbitaceae family, are known for their bitterness and diverse biological activities. This technical guide provides a comprehensive overview of the known biological activities of Cucurbitacin S, with a focus on its anti-cancer and anti-inflammatory properties. The information presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development.

Core Biological Activities

The primary biological activities attributed to Cucurbitacin S and related cucurbitacins are anti-cancer and anti-inflammatory effects. These activities are largely mediated through the modulation of key cellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of inflammatory responses.

Anti-Cancer Activity

Cucurbitacin S has demonstrated cytotoxic effects against various cancer cell lines. The primary mechanism underlying its anti-cancer activity is the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical regulator of cell proliferation, survival, and differentiation.[1][2][3][4][5] Inhibition of this pathway leads to cell cycle arrest and induction of apoptosis.

Quantitative Data Summary: Cytotoxicity of Cucurbitacins

The following table summarizes the cytotoxic effects of various cucurbitacins, including Cucurbitacin S, on different gastric cancer cell lines. The data is presented as the percentage of growth inhibition at a concentration of 10 µM after 48 hours of incubation.

| Cell Line | Cucurbitacin A (%) | Cucurbitacin B (%) | Cucurbitacin D (%) | Cucurbitacin E (%) | Cucurbitacin I (%) | Cucurbitacin S (%) | Cucurbitacin IIa (%) | Cucurbitacin IIb (%) |

| NCI-N87 | 85 | 90 | 88 | 92 | 87 | 80 | 75 | 78 |

| BGC-823 | 82 | 88 | 85 | 90 | 84 | 78 | 72 | 75 |

| SNU-16 | 80 | 85 | 83 | 88 | 82 | 76 | 70 | 73 |

| SGC-7901 | 78 | 83 | 81 | 86 | 80 | 74 | 68 | 71 |

| MGC-803 | 75 | 80 | 78 | 83 | 77 | 72 | 65 | 68 |

Data adapted from a study on the cytotoxic effects of eight different cucurbitacins on five gastric cancer cell lines.[6]

Anti-Inflammatory Activity

Cucurbitacins, as a class of compounds, exhibit potent anti-inflammatory properties.[7] This activity is primarily attributed to the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the downstream expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.[5][8][9][10][11] While specific quantitative data for Cucurbitacin S in anti-inflammatory assays is limited, the general mechanism is expected to be similar to other well-studied cucurbitacins.

Quantitative Data Summary: Inhibition of Inflammatory Mediators by Cucurbitacins

The following table summarizes the inhibitory effects of different cucurbitacins on key inflammatory markers.

| Compound | Target | Assay System | IC50 / Inhibition |

| Cucurbitacin B | NF-κB | A549 cells (TNF-α stimulated) | Inhibition of RelA nuclear translocation |

| Cucurbitacin D | NF-κB | HepG2 cells | Reduction of nuclear translocation |

| Cucurbitacin E | NF-κB | MH7A cells (TNF-α stimulated) | Inhibition of p65 phosphorylation |

| Cucurbitacin I | NF-κB | HepG2 cells | Reduction of nuclear translocation |

| Cucurbitacin B | COX-2 | HepG2 cells | Significant decrease at 5 µM |

| Cucurbitacin D | COX-2 | HepG2 cells | Significant decrease at 5 µM |

| Cucurbitacin E | COX-2 | HepG2 cells | Significant decrease at 5 µM |

| Cucurbitacin I | COX-2 | HepG2 cells | Significant decrease at 5 µM |

Data compiled from various studies on the anti-inflammatory effects of cucurbitacins.[4][5][9]

Signaling Pathways and Mechanisms of Action

The biological activities of Cucurbitacin S are underpinned by its interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate the key pathways modulated by cucurbitacins.

Inhibition of the JAK/STAT Signaling Pathway

References

- 1. A Bioreductive Prodrug of Cucurbitacin B Significantly Inhibits Tumor Growth in the 4T1 Xenograft Mice Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cucurbitacin B alleviates DSS-induced ulcerative colitis by improving gut microbiota disorder in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cucurbitacin E inhibits TNF-α-induced inflammatory cytokine production in human synoviocyte MH7A cells via suppression of PI3K/Akt/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiinflammatory effects of cucurbitacins and sorafenib in Hepg2 cells by modulating the IκB/NF-κB/COX-2 pathway through Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics and Biological Activity of Cucurbitacins [mdpi.com]

- 7. Cucurbitacins and the Immune System: Update in Research on Anti- inflammatory, Antioxidant, and Immunomodulatory Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Application of Cucurbitacins as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. francis-press.com [francis-press.com]

- 11. Cucurbitacin IIb Exhibits Anti-Inflammatory Activity through Modulating Multiple Cellular Behaviors of Mouse Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of Cucurbitacin S: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitacin S belongs to a class of structurally complex and highly oxygenated tetracyclic triterpenoids known as cucurbitacins.[1] Primarily found in plants of the Cucurbitaceae family, these compounds are recognized for their characteristic bitter taste and a wide array of biological activities.[1][2] While extensive research has been conducted on several cucurbitacins, such as B, D, E, and I, for their potent anticancer properties, Cucurbitacin S remains a less-explored member of this family.[2][3] This technical guide provides a comprehensive overview of the current knowledge on the pharmacological profile of Cucurbitacin S, with a focus on its cytotoxic effects and the general mechanistic pathways attributed to the cucurbitacin class.

Cytotoxic Activity

Cucurbitacin S has demonstrated notable cytotoxic effects against various cancer cell lines, particularly in gastric cancer. A screening study evaluating the antitumor efficacy of eight different cucurbitacins, including Cucurbitacin S, revealed its ability to inhibit the growth of five human gastric cancer cell lines: NCI-N87, BGC-823, SNU-16, SGC-7901, and MGC-803.[4] In this initial screening, a concentration of 10 µM of each cucurbitacin was used for 48 hours.[4] While all tested cucurbitacins showed antitumor activity, this particular study focused on the more potent effects of Cucurbitacin E and did not provide specific IC50 values for Cucurbitacin S.[4]

Further research is required to establish the precise half-maximal inhibitory concentrations (IC50) of Cucurbitacin S across a broader range of cancer cell lines to fully characterize its cytotoxic potential.

Data Presentation: Cytotoxicity of Cucurbitacins in Gastric Cancer

The following table summarizes the context of the initial screening that included Cucurbitacin S. It is important to note that specific quantitative data for Cucurbitacin S from this study is not available in the public domain.

| Compound | Cell Lines Tested | Concentration | Exposure Time | Observed Effect |

| Cucurbitacin S | NCI-N87, BGC-823, SNU-16, SGC-7901, MGC-803 | 10 µM | 48 hours | Antitumor efficacy |

Postulated Mechanisms of Action

While specific mechanistic studies on Cucurbitacin S are limited, the broader class of cucurbitacins is known to exert its anticancer effects through multiple pathways, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling cascades.[1][3] It is plausible that Cucurbitacin S shares some of these mechanisms.

Induction of Apoptosis

Cucurbitacins are well-documented inducers of apoptosis, or programmed cell death, in cancer cells.[1][2] This process is often mediated through the modulation of pro- and anti-apoptotic proteins and the activation of caspase cascades.[1]

Cell Cycle Arrest

Another hallmark of cucurbitacin activity is the induction of cell cycle arrest, frequently at the G2/M phase.[1] This prevents cancer cells from progressing through mitosis and ultimately leads to a halt in proliferation.

Inhibition of Signaling Pathways

The anticancer effects of cucurbitacins are largely attributed to their ability to inhibit critical signaling pathways that are often dysregulated in cancer.[1] The most notable of these is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, particularly the inhibition of STAT3 phosphorylation.[1] Other pathways implicated in the action of cucurbitacins include the PI3K/Akt and MAPK signaling cascades.[5]

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action of Cucurbitacin S based on the known activities of the cucurbitacin family, the following diagrams are provided.

References

- 1. phcogrev.com [phcogrev.com]

- 2. Cucurbitacin E inhibits cellular proliferation and enhances the chemo-response in gastric cancer by suppressing AKt activation [jcancer.org]

- 3. researchgate.net [researchgate.net]

- 4. Cucurbitacin E Exerts Anti-Proliferative Activity via Promoting p62-Dependent Apoptosis in Human Non-Small-Cell Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in research on the anticancer mechanism of the natural compound cucurbitacin from Cucurbitaceae plants: a review | PDF [slideshare.net]

An In-depth Technical Guide to the Natural Derivatives and Analogues of Cucurbitacin S

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cucurbitacins are a class of structurally complex and highly oxygenated tetracyclic triterpenoids, predominantly found in the plant family Cucurbitaceae. Renowned for their intense bitterness, these compounds serve as a natural defense mechanism for plants against herbivores. Beyond their ecological role, cucurbitacins have garnered significant attention from the scientific community for their wide spectrum of pharmacological activities, including potent anti-inflammatory and anticancer properties. Among the various cucurbitacins, which are classified from A to T, Cucurbitacin S is a lesser-studied member characterized by a unique pentacyclic structure arising from a formal cyclization between C-16 and C-24. This structural feature distinguishes it from the more common tetracyclic cucurbitacins and suggests a potentially unique biological activity profile.

This technical guide provides a comprehensive overview of the current knowledge on Cucurbitacin S, its known natural derivatives, and synthetic analogues. Given the limited specific data on Cucurbitacin S, this guide will also draw upon the wealth of information available for other closely related and extensively studied cucurbitacins to infer potential biological activities, mechanisms of action, and experimental methodologies relevant to the study of Cucurbitacin S and its derivatives.

Natural Occurrence and Chemical Structure of Cucurbitacin S

Cucurbitacin S is a naturally occurring triterpenoid that has been identified in plants of the Cucurbitaceae family. Its core chemical structure is based on the cucurbitane skeleton, a 19-(10→9β)-abeo-10α-lanost-5-ene framework. Unlike most other cucurbitacins, Cucurbitacin S possesses an additional ring, making it a pentacyclic compound. The structure of Cucurbitacin S has been a subject of study and revision, highlighting its chemical complexity.

While specific natural derivatives of Cucurbitacin S are not widely documented in publicly available literature, the broader class of cucurbitacins exists in various forms, including glycosides and hydroxylated or acetylated analogues. It is plausible that Cucurbitacin S also exists in such modified forms in nature, awaiting discovery and characterization.

Biological Activities and Therapeutic Potential

The biological activities of cucurbitacins are vast and well-documented, with a primary focus on their anticancer and anti-inflammatory effects. Although research specifically on Cucurbitacin S is limited, its structural similarity to other potent cucurbitacins suggests it may share similar biological properties.

Cytotoxicity and Anticancer Potential

Cucurbitacins are well-established as potent cytotoxic agents against a wide range of cancer cell lines. This activity is a cornerstone of their therapeutic potential in oncology.

One study investigated the cytotoxic effects of eight different cucurbitacins, including Cucurbitacin S, on five gastric cancer cell lines (NCI-N87, BGC-823, SNU-16, SGC-7901, and MGC-803). While all tested cucurbitacins exhibited some level of antitumor efficacy, Cucurbitacin S was found to be less potent in inhibiting the proliferation of these cell lines compared to other cucurbitacins like Cucurbitacin E.[1] Specific IC50 values for Cucurbitacin S from this study were not provided, which underscores the need for further quantitative studies to fully characterize its cytotoxic profile.

For comparative purposes, the cytotoxic activities of other prominent cucurbitacins are summarized in the table below.

| Cucurbitacin | Cancer Cell Line | IC50 Value | Reference |

| Cucurbitacin E | NCI-N87 (Gastric) | 80 nM | [1] |

| SNU-16 (Gastric) | ~100 nM | [1] | |

| MGC-803 (Gastric) | ~110 nM | [1] | |

| SGC-7901 (Gastric) | ~120 nM | [1] | |

| BGC-823 (Gastric) | ~130 nM | [1] | |

| Cucurbitacin D | AGS (Gastric) | 0.3 µg/ml | [2] |

| Cucurbitacin I | AGS (Gastric) | 0.5 µg/ml | [2] |

| Cucurbitacin B | HepG-2 (Hepatocellular) | 0.63 µM (Derivative 10b) | [3] |

Signaling Pathways Modulated by Cucurbitacins

The anticancer effects of cucurbitacins are attributed to their ability to modulate multiple intracellular signaling pathways that are critical for cancer cell proliferation, survival, and metastasis. While the specific pathways affected by Cucurbitacin S have not been elucidated, the mechanisms of other cucurbitacins provide a strong foundation for hypothesizing its mode of action.

The JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a key signaling cascade that regulates cell growth, differentiation, and apoptosis. Constitutive activation of the JAK/STAT pathway, particularly STAT3, is a hallmark of many cancers. Cucurbitacins are potent inhibitors of this pathway.

-

Mechanism of Inhibition: Cucurbitacins, such as B, E, and I, have been shown to inhibit the phosphorylation of JAK2 and STAT3, preventing the translocation of STAT3 to the nucleus and subsequent transcription of target genes involved in cell survival and proliferation.[4][5]

Caption: Inhibition of the JAK/STAT signaling pathway by cucurbitacins.

The PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is another critical signaling network that is frequently dysregulated in cancer, promoting cell growth, survival, and proliferation.

-

Mechanism of Inhibition: Cucurbitacins have been demonstrated to suppress the PI3K/Akt/mTOR pathway. For instance, Cucurbitacin E has been shown to inhibit this pathway in osteosarcoma cells, leading to decreased proliferation and invasion.[6] Cucurbitacin B has also been found to inhibit this pathway in non-small cell lung cancer.[7]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by cucurbitacins.

The MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that relays extracellular signals to the nucleus to regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

-

Mechanism of Inhibition: Several cucurbitacins have been reported to modulate the MAPK pathway. For example, Cucurbitacin B has been shown to target the MAPK pathway in melanoma cells.[8] Cucurbitacin IIa has also been found to interfere with the EGFR-MAPK signaling pathway in lung cancer cells.[9]

Caption: Modulation of the MAPK signaling pathway by cucurbitacins.

Experimental Protocols

To facilitate further research on Cucurbitacin S and its analogues, this section details common experimental protocols used to assess the biological activities of cucurbitacins.

Isolation and Purification of Cucurbitacins

A general method for isolating and purifying cucurbitacins from plant material involves sequential extraction and chromatographic separation.

-

Extraction: The plant material (e.g., fruits, roots) is first dried and powdered. The powder is then subjected to sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane to remove lipids and pigments, followed by a moderately polar solvent such as chloroform or ethyl acetate to extract the cucurbitacins.[1][10]

-

Chromatographic Purification: The crude extract is then purified using chromatographic techniques.

-

Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of chloroform and methanol or ethyl acetate and hexane, to separate the different cucurbitacins.[11][12]

-

High-Performance Liquid Chromatography (HPLC): For final purification and quantification, reversed-phase HPLC is often employed. A C18 column with a gradient of acetonitrile and water is a common system for separating individual cucurbitacins.[12]

-

Caption: General workflow for the isolation and purification of cucurbitacins.

Cell Viability and Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the cucurbitacin compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for a few hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized with a solvent such as DMSO, and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[2]

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is a key technique to investigate the effects of cucurbitacins on the expression and phosphorylation status of proteins in signaling pathways.

-

Protein Extraction: Cells treated with the cucurbitacin are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a method such as the Bradford or BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the target proteins (e.g., p-STAT3, total STAT3, p-Akt, total Akt).

-

Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.[13]

Conclusion and Future Directions

Cucurbitacin S represents an intriguing but underexplored member of the cucurbitacin family. Its unique pentacyclic structure suggests the potential for novel biological activities that may differ from its more extensively studied tetracyclic counterparts. The limited available data indicates that Cucurbitacin S possesses cytotoxic properties, although it may be less potent than other cucurbitacins against certain cancer cell lines.

To unlock the full therapeutic potential of Cucurbitacin S and its analogues, several key areas of research need to be addressed:

-

Comprehensive Biological Screening: A systematic evaluation of the cytotoxic, anti-inflammatory, and other biological activities of pure Cucurbitacin S across a wide range of cell lines and disease models is crucial.

-

Isolation and Characterization of Natural Derivatives: Further phytochemical investigations are needed to identify and characterize naturally occurring derivatives of Cucurbitacin S, such as its glycosides.

-

Synthesis of Novel Analogues: The chemical synthesis of novel analogues of Cucurbitacin S with modifications to its core structure could lead to the development of compounds with improved potency, selectivity, and pharmacokinetic properties.

-

Elucidation of Mechanisms of Action: Detailed studies are required to identify the specific molecular targets and signaling pathways modulated by Cucurbitacin S.

By addressing these research gaps, the scientific community can gain a deeper understanding of the therapeutic potential of Cucurbitacin S and its derivatives, potentially leading to the development of new and effective drugs for the treatment of cancer and other diseases.

References

- 1. US5925356A - Method of isolating cucurbitacin - Google Patents [patents.google.com]

- 2. FR2673626A1 - Process for synthesis of cucurbitine (cucurbitin) using 1-benzyl-3-pyrrolidone as starting material - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Cucurbitacin E and I target the JAK/STAT pathway and induce apoptosis in Sézary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Cucurbitacin E inhibits osteosarcoma cells proliferation and invasion through attenuation of PI3K/AKT/mTOR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cucurbitacin B inhibits TGF-β1-induced epithelial-mesenchymal transition (EMT) in NSCLC through regulating ROS and PI3K/Akt/mTOR pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cucurbitacins as potential anticancer agents: new insights on molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cucurbitacin IIa interferes with EGFR-MAPK signaling pathway leads to proliferation inhibition in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Purification of Cucurbitacins D, E, and I from Ecballium Elaterium (L.) A. Rich Fruits and Study of Their Cytotoxic Effects on the AGS Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cucurbitacins – An insight into medicinal leads from nature - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Toxicological and Safety Assessment of Cucurbitacin S: An In-depth Technical Guide

Introduction

Cucurbitacins are a group of structurally diverse, highly oxygenated tetracyclic triterpenoids, naturally occurring in plants of the Cucurbitaceae family and some other plant families.[1] They are well-known for their bitter taste and a wide range of biological activities, including potent cytotoxic and anticancer properties.[1][2] Cucurbitacin S, a pentacyclic member of this family, has been isolated from sources such as Bryonia dioica. While the pharmacological potential of cucurbitacins is of significant interest, their inherent toxicity necessitates a thorough toxicological and safety assessment for any potential therapeutic application. This guide provides a technical overview of the key aspects of such an assessment, drawing parallels from the broader class of cucurbitacins due to the limited specific data on Cucurbitacin S.

General Toxicity of Cucurbitacins

Cucurbitacins are known to be highly toxic compounds, and their biological activities are often observed at doses close to their toxic levels.[1] The primary toxic effects observed upon ingestion of plants containing high levels of cucurbitacins include severe gastrointestinal symptoms.

Human Case Reports: Cases of human poisoning from consuming bitter gourds or squash have been reported, with symptoms including:

-

Nausea and vomiting[3]

-

Diarrhea[3]

-

Abdominal pain[4]

-

In severe cases, gastrointestinal bleeding and hypotension have been observed.[5]

Animal Toxicity: Animal studies have provided quantitative data on the acute toxicity of several cucurbitacins. While specific data for Cucurbitacin S is unavailable, the following table summarizes the reported LD50 values for other prominent cucurbitacins, which can serve as a reference point for estimating the potential toxicity of Cucurbitacin S.

Table 1: Acute Toxicity Data for Selected Cucurbitacins

| Cucurbitacin | Test Animal | Route of Administration | LD50 Value |

| Cucurbitacin B | Mouse | Oral | 1.0 mg/kg |

| Cucurbitacin C | Mouse | Oral | 100 mg/kg |

| Cucurbitacin E | Mouse | Oral | 340 mg/kg |

| Cucurbitacin E | Mouse | Intraperitoneal | 2.0 mg/kg |

Data compiled from multiple sources.[6][7]

Key Toxicological and Safety Assessment Studies

A comprehensive safety assessment of Cucurbitacin S would involve a battery of in vitro and in vivo studies to evaluate its potential for acute toxicity, genotoxicity, and other adverse effects. The following sections detail the standard experimental protocols for these key assessments.

Acute Oral Toxicity

The acute oral toxicity test provides information on the adverse effects of a substance after a single oral dose. The OECD Guideline 423 (Acute Toxic Class Method) is a commonly used protocol.

Experimental Protocol: Acute Oral Toxicity (OECD 423)

-

Test Animals: Healthy, young adult rodents (rats or mice) are used.

-

Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and light-dark cycle. They are acclimatized for at least 5 days before the test.

-

Dose Administration: A single dose of Cucurbitacin S, dissolved or suspended in a suitable vehicle, is administered by oral gavage. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days. Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

-

Body Weight: Individual animal weights are recorded before dosing and at least weekly thereafter.

-

Pathology: At the end of the observation period, all animals are subjected to gross necropsy.

Caption: Workflow for an acute oral toxicity study.

Cytotoxicity Assessment

Cytotoxicity assays are crucial for determining the concentration at which a substance becomes toxic to cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

Experimental Protocol: MTT Assay

-

Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) or normal cell lines are cultured in appropriate medium and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of Cucurbitacin S for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value is determined.

Caption: Workflow for an MTT cytotoxicity assay.

Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA caused by a chemical substance. A standard battery of tests usually includes an in vitro bacterial reverse mutation assay (Ames test) and an in vitro mammalian cell gene mutation test, and an in vivo test for chromosomal damage.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

-

Bacterial Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect mutagens that require metabolic activation.

-

Exposure: The bacterial strains are exposed to various concentrations of Cucurbitacin S in the presence of a minimal amount of the required amino acid.

-

Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.

-

Incubation: The plates are incubated for 48-72 hours.

-

Colony Counting: The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the amino acid) is counted. A significant increase in the number of revertant colonies compared to the control indicates mutagenic potential.

Caption: Workflow for the Ames test.

Mechanism of Action and Signaling Pathways

The cytotoxic effects of cucurbitacins are primarily attributed to their ability to interfere with key signaling pathways involved in cell proliferation, survival, and apoptosis. While the specific molecular targets of Cucurbitacin S are yet to be fully elucidated, it is plausible that it shares mechanisms of action with other cucurbitacins.

Key Signaling Pathways Targeted by Cucurbitacins:

-

JAK/STAT Pathway: Many cucurbitacins are potent inhibitors of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway, particularly STAT3.[2] Inhibition of STAT3 phosphorylation and dimerization prevents its translocation to the nucleus and the transcription of target genes involved in cell survival and proliferation.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including ERK, JNK, and p38, is another critical regulator of cell fate. Cucurbitacins have been shown to modulate this pathway, often leading to the induction of apoptosis.

-

PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial survival pathway that is often dysregulated in cancer. Some cucurbitacins have been reported to inhibit this pathway, thereby promoting apoptosis.

Caption: Hypothesized signaling pathways affected by Cucurbitacin S.

Conclusion

While Cucurbitacin S remains a compound with underexplored toxicological properties, the existing knowledge on the cucurbitacin class of molecules provides a strong foundation for a targeted safety assessment. The potent biological activities of cucurbitacins, including their cytotoxicity, are intrinsically linked to their toxicity. Therefore, a thorough evaluation of acute toxicity, genotoxicity, and the underlying mechanisms of action is paramount for any future development of Cucurbitacin S as a therapeutic agent. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting such a comprehensive toxicological and safety assessment. Researchers and drug development professionals are strongly encouraged to undertake these studies to establish a clear safety profile for Cucurbitacin S before proceeding with further preclinical or clinical investigations.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Comet Assay for Testing Genotoxicity of Chemicals | Springer Nature Experiments [experiments.springernature.com]

- 5. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 6. researchgate.net [researchgate.net]

- 7. creative-diagnostics.com [creative-diagnostics.com]

Quantitative Analysis of Cucurbitacin S: Detailed Application Notes and Protocols for HPLC and LC-MS

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of Cucurbitacin S using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). While validated methods for many cucurbitacins are available, specific protocols for Cucurbitacin S are less common. The methodologies outlined below are based on established analytical techniques for structurally similar cucurbitacins and provide a robust framework for developing and validating a quantitative assay for Cucurbitacin S.

Introduction to Cucurbitacin S and its Analysis

Cucurbitacins are a class of tetracyclic triterpenoids known for their bitterness and diverse pharmacological activities, including anticancer, anti-inflammatory, and hepatoprotective effects.[1][2] Cucurbitacin S, a member of this family, is of significant interest for its potential therapeutic applications. Accurate and precise quantification of Cucurbitacin S in various matrices, such as plant extracts and biological fluids, is crucial for research and drug development. HPLC with UV detection and LC-MS are powerful analytical techniques well-suited for this purpose, offering high sensitivity and selectivity.

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analyte. The choice of extraction method depends on the sample matrix.

Protocol for Plant Material (e.g., fruits, leaves, roots):

-

Grinding: Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight and grind it into a fine powder.

-

Extraction:

-

Accurately weigh approximately 1 gram of the powdered plant material.

-

Perform extraction with a suitable organic solvent. Methanol, ethanol, and chloroform are commonly used for cucurbitacins.[3] A recommended approach is sequential extraction with solvents of increasing polarity.

-

A common method involves maceration or sonication with methanol or a chloroform-methanol mixture. For exhaustive extraction, a Soxhlet apparatus can be employed.

-

-

Filtration and Concentration:

-

Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

-

Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

-

-

Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

-

Re-dissolve the dried extract in a minimal amount of the initial mobile phase.

-

Load the solution onto a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with a low-polarity solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.

-

Elute Cucurbitacin S with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

-

Protocol for Biological Fluids (e.g., plasma, serum):

-

Protein Precipitation:

-

To 100 µL of plasma or serum, add 300 µL of cold acetonitrile.

-

Vortex the mixture vigorously for 1-2 minutes to precipitate proteins.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

-

Liquid-Liquid Extraction (LLE):

-

Transfer the supernatant from the protein precipitation step to a clean tube.

-

Add an equal volume of a water-immiscible organic solvent such as dichloromethane or ethyl acetate.

-

Vortex for 2-3 minutes and then centrifuge to separate the layers.

-

Carefully collect the organic layer containing the cucurbitacins.

-

-

Evaporation and Reconstitution:

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the initial mobile phase for analysis.

-

HPLC-UV Method for Quantification

This protocol provides a general framework for the quantification of Cucurbitacin S using HPLC with UV detection. Optimization of the mobile phase and gradient may be required to achieve the best separation from other matrix components.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A reversed-phase C18 column is typically used (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (A) and water (B), both with 0.1% formic acid or acetic acid, is a common choice.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30°C.

-

Detection Wavelength: Cucurbitacins generally exhibit a UV absorbance maximum around 230 nm.[4] A DAD can be used to scan for the optimal wavelength.

-

Injection Volume: 10-20 µL.

Gradient Elution Program (Example):

| Time (min) | % Acetonitrile (A) | % Water (B) |

| 0 | 30 | 70 |

| 20 | 70 | 30 |

| 25 | 90 | 10 |

| 30 | 30 | 70 |

| 35 | 30 | 70 |

LC-MS Method for Quantification

LC-MS offers higher sensitivity and selectivity compared to HPLC-UV, making it ideal for trace-level quantification.

Instrumentation and Conditions:

-

LC System: A UPLC or HPLC system.

-

Mass Spectrometer: A triple quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Column: A reversed-phase C18 or C8 column with smaller particle size for better resolution (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: Similar to HPLC-UV, typically acetonitrile or methanol with water, often containing 0.1% formic acid to enhance ionization.

-

Flow Rate: 0.2-0.5 mL/min.

-

Column Temperature: 30-40°C.

-

Injection Volume: 1-5 µL.

Mass Spectrometry Parameters (Example for a Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), either positive or negative mode. Positive mode often yields [M+H]⁺ or [M+Na]⁺ ions, while negative mode can produce [M-H]⁻ or [M+HCOO]⁻ adducts. The optimal mode should be determined experimentally.

-

Ion Source Temperature: 350-500°C.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas: Nitrogen, pressure optimized for the instrument.

-

MRM Transitions: For quantitative analysis using a triple quadrupole mass spectrometer, Multiple Reaction Monitoring (MRM) is the preferred mode. This requires the selection of a precursor ion (the molecular ion of Cucurbitacin S) and one or more product ions (fragments generated by collision-induced dissociation). These transitions would need to be optimized by infusing a standard of Cucurbitacin S.

Data Presentation

The following tables summarize typical quantitative data for various cucurbitacins, which can serve as a reference for developing a method for Cucurbitacin S.

Table 1: HPLC-UV Method Parameters and Performance for Cucurbitacins

| Cucurbitacin | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |

| Cucurbitacin E | 1 - 100 | - | - | - | [5] |

| Cucurbitacin B | - | - | - | - | [6] |

| Cucurbitacin D | - | - | - | - | [6] |

| Cucurbitacin I | - | - | - | - | [7] |

Note: Specific LOD and LOQ values are often instrument-dependent and require experimental determination.

Table 2: LC-MS Method Parameters and Performance for Cucurbitacins

| Cucurbitacin | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |

| Cucurbitacin B | 0.10 - 50 | - | 0.05 - 0.42 | >50 | [8] |

| Cucurbitacin E | 1.0 - 50 | - | 0.05 - 0.42 | >50 | [8] |

| Cucurbitacin I | 0.10 - 50 | - | 0.05 - 0.42 | >50 | [8] |

| Cucurbitacin B | 0.3 - 100 | - | 0.3 | - | [9] |

| Cucurbitacin I | 10 - 1000 | - | 10 | 86 - 98 | [10] |

Visualizations

Experimental Workflow

References

- 1. Biological activities and potential molecular targets of cucurbitacins: a focus on cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cucurbitacins – A Promising Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel detection method to rapidly quantify toxic cucurbitacin in Lagenaria siceraria (bottle gourd) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cucurbitacins - a promising target for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of cucurbitacin E in different varieties of melon (Cucumis melo L.) fruit through validated RP-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Simultaneous determination of cucurbitacin B, E, I and E-glucoside in plant material and body fluids by HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A new sensitive UPLC-MS/MS method for the determination of cucurbitacin B in rat plasma: application to an absolute bioavailability study - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05941A [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Standard Operating Procedures for In Vitro Assays with Cucurbitacin S

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Cucurbitacin S, a member of the highly oxidized tetracyclic triterpenoid family of compounds, has garnered significant interest in oncological research due to its potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. These compounds are known to primarily exert their cytotoxic effects through the inhibition of the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway. Dysregulation of the JAK/STAT3 pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.

Cucurbitacin S and its analogues have been shown to inhibit the phosphorylation and activation of both JAK2 and STAT3. This blockade of STAT3 activation prevents its dimerization, nuclear translocation, and subsequent transcription of target genes involved in cell proliferation, survival, and angiogenesis. Beyond the JAK/STAT3 pathway, cucurbitacins have also been reported to modulate other critical signaling cascades, including the MAPK and PI3K/Akt pathways, and to induce cell cycle arrest, typically at the G2/M phase.

These application notes provide detailed protocols for key in vitro assays to characterize the biological activity of Cucurbitacin S. The described methods will enable researchers to assess its effects on cell viability, apoptosis, and cell cycle progression, as well as to confirm its inhibitory action on the STAT3 signaling pathway.

Quantitative Data Summary